molecular formula C16H9F2NO5 B13583969 1,3-Dioxoisoindolin-2-yl 2,2-difluoro-2-phenoxyacetate

1,3-Dioxoisoindolin-2-yl 2,2-difluoro-2-phenoxyacetate

Cat. No.: B13583969
M. Wt: 333.24 g/mol
InChI Key: DNPBOSYNSZIBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. The compound is known for its unique chemical structure, which includes a difluoro-phenoxyacetate group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate typically involves the reaction of phthalic anhydride with appropriate amines and phenoxyacetic acid derivatives. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetate moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluoro-2-phenoxyacetate is unique due to its difluoro-phenoxyacetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H9F2NO5

Molecular Weight

333.24 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2-difluoro-2-phenoxyacetate

InChI

InChI=1S/C16H9F2NO5/c17-16(18,23-10-6-2-1-3-7-10)15(22)24-19-13(20)11-8-4-5-9-12(11)14(19)21/h1-9H

InChI Key

DNPBOSYNSZIBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F

Origin of Product

United States

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